N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-22-14-6-12-13(7-15(14)23-2)19-8-20-16(12)21-11-4-9(17)3-10(18)5-11/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJJNVYRYFTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Synthesis of 3,5-difluoroaniline: This can be achieved by fluorinating 1,3,5-trichlorobenzene followed by amination with aqueous or anhydrous ammonia.
Formation of the quinazoline core: The quinazoline core can be synthesized through a series of condensation reactions involving appropriate precursors.
Substitution reactions: The 3,5-difluoroaniline is then reacted with the quinazoline core under specific conditions to introduce the 3,5-difluorophenyl group.
Chemical Reactions Analysis
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one: This compound also contains difluorophenyl and dimethoxyphenyl groups but differs in its core structure.
1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Similar to the previous compound, it has a different core structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound is characterized by:
- Quinazoline Core : A bicyclic structure known for various biological activities.
- Substituents : A 3,5-difluorophenyl group and two methoxy groups at positions 6 and 7, which are critical for its biological efficacy.
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 359.36 g/mol |
| CAS Number | 477859-82-8 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may act as an antagonist to growth factor receptors, disrupting signaling pathways critical for tumor growth.
- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and SW620). The IC values for these cell lines were found to be notably low, indicating high potency.
| Cell Line | IC (µM) | Effect Observed |
|---|---|---|
| HCT116 | 10 | Inhibition of cell proliferation |
| SW620 | 5 | Induction of apoptosis |
In a specific study, this compound was observed to cause an increase in Annexin V staining in treated cells, indicating enhanced apoptosis through mitochondrial pathway activation. Additionally, it was noted that the expression of pro-apoptotic markers such as cleaved caspase-3 and PARP increased significantly upon treatment .
Antimicrobial Properties
Beyond its anticancer effects, this compound has also been investigated for its antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, although detailed mechanisms remain to be elucidated. The structural features that enhance its interaction with microbial targets are currently under investigation.
Case Studies
- Colorectal Cancer Study :
- Antimicrobial Evaluation :
- In another study focusing on antimicrobial activity, compounds structurally related to this compound were tested against clinical isolates of bacteria. Results indicated significant inhibition zones compared to control groups.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption characteristics. For example:
- Oral Bioavailability : Approximately 70% in animal models.
- Half-Life : Varies based on formulation but generally supports sustained therapeutic levels.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution using 4-chloro-6,7-dimethoxyquinazoline and 3,5-difluoroaniline. A representative protocol involves:
- Reaction conditions : Dissolve 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add DIPEA (as a base), and heat at 90°C for 2–4 hours with stirring .
- Workup : Dilute with water, extract with ethyl acetate, and purify via flash chromatography (0–15% EtOAc/heptane gradient).
- Characterization : Confirm structure using (e.g., δ 4.01 ppm for methoxy groups, aromatic protons at 7.35–8.80 ppm) and LCMS (expected [M+1] ~376–378). Adjust stoichiometry based on substituent reactivity (e.g., electron-withdrawing fluorine groups may slow reaction rates) .
Basic: How should researchers validate the purity and structural integrity of this compound?
Answer:
Use orthogonal analytical techniques:
- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity by HPLC (≥95%).
- Spectroscopy :
- Mass spectrometry : LCMS or HRMS to confirm molecular ion and fragmentation patterns.
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
Discrepancies may arise from assay variability, cell line differences, or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate experiments using identical conditions (e.g., cell density, serum concentration, incubation time).
- Dose-response curves : Test a broad concentration range (e.g., 1 nM–100 µM) to confirm IC consistency.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and report mean ± SEM with n ≥ 3 replicates .
- Stability assays : Assess compound integrity in assay buffers (e.g., via LCMS) to rule out degradation.
Advanced: What strategies are effective for probing structure-activity relationships (SAR) in quinazoline derivatives?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess electronic effects .
- Fluorine scanning : Compare 3,5-difluorophenyl with mono- or tetra-fluorinated analogs to evaluate steric/electronic impacts on target binding.
- Bioisosteric replacement : Substitute the quinazoline core with pyrimidine or triazolo-triazine scaffolds to explore scaffold flexibility .
- Kinase profiling : Screen against kinase panels (e.g., p38 MAPK, EGFR) to identify selectivity trends .
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) that cleave in vivo to release the active compound .
- Formulation : Use co-solvents (e.g., PEG-400, DMSO) or liposomal encapsulation for improved pharmacokinetics.
- LogP optimization : Adjust lipophilicity via substituent changes (target LogP ~2–4 for CNS penetration).
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DIPEA, ethyl acetate).
- Waste disposal : Collect organic waste in designated containers for incineration. Refer to SDS guidelines for related compounds (e.g., avoid dermal contact with sulfonamide analogs) .
Advanced: How can computational methods aid in target identification for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to kinase ATP pockets (e.g., p38 MAPK, EGFR).
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) to align with known inhibitors .
- ADMET prediction : Employ SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
